molecular formula C16H13N3O B2679045 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile CAS No. 338966-40-8

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile

Cat. No.: B2679045
CAS No.: 338966-40-8
M. Wt: 263.3
InChI Key: VKYJJFNBPMZSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridine-3,5-dicarbonitrile Derivatives

The synthesis of pyridine-3,5-dicarbonitrile derivatives originated from modifications of classical Hantzsch dihydropyridine systems. Early methods relied on cyclocondensation reactions, such as the tricomponent assembly of aldehydes, ammonia, and β-keto esters. A pivotal advancement occurred with the introduction of cyanoguanidine and malononitrile as carbon–nitrogen sources, enabling direct incorporation of cyano groups at the 3- and 5-positions.

Electrochemical synthesis methods emerged as sustainable alternatives, exemplified by the paired electrolysis of benzylthiocyanate derivatives to yield 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitriles. This approach achieved 37–42% yields under solvent-free conditions, demonstrating improved atom economy compared to traditional phosphorus oxybromide-mediated halogenation routes. Modern techniques employ regioselective alkylation and recyclization strategies, as seen in the synthesis of 2,6-bis(3,6-di-tert-butylcarbazol-9-yl) derivatives, which expanded applications in optoelectronic materials.

Table 1: Evolution of Synthetic Methods for Pyridine-3,5-dicarbonitrile Derivatives

Method Type Key Reagents Yield Range Reference
Hantzsch Modification Ammonium acetate, i-PrOH 37.8%
Electrochemical Benzylthiocyanate, Pt electrodes 42%
Multicomponent Malononitrile, KOH, DMF 51–68%

Position of 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile in Contemporary Research

This compound’s ortho-methoxy substitution pattern distinguishes it from analogous para-substituted derivatives like dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate. The steric and electronic effects of the 2-methoxyphenyl group significantly influence:

  • Crystal Packing : The methoxy oxygen participates in C–H···O hydrogen bonds, creating layered supramolecular architectures.
  • Electron Transport : Combined with the dicyanopyridine core, it achieves an electron affinity of 2.7–2.9 eV, suitable for organic semiconductor applications.
  • Enzyme Inhibition : The planar aromatic system facilitates intercalation into DNA minor grooves, a mechanism exploited in DNMT1 inhibitors.

Recent studies highlight its role as a precursor to thermally activated delayed fluorescence (TADF) emitters, where the methoxyphenyl group stabilizes charge-transfer states while maintaining high triplet energies (>2.68 eV).

Structural Significance in Heterocyclic Chemistry

The compound’s structure (C₁₆H₁₃N₃O) features three critical components:

  • Dicyanopyridine Core : The 3,5-dicyano groups induce a dipole moment of 6.7 Debye, enhancing solubility in polar aprotic solvents.
  • 2-Methoxyphenyl Substituent : The ortho-methoxy group creates a 15° dihedral angle with the pyridine ring, balancing conjugation and steric hindrance.
  • 2,6-Dimethyl Groups : Methyl substituents at the 2- and 6-positions increase hydrophobic surface area by 38 Ų compared to unsubstituted analogs, influencing lipid bilayer permeability.

Table 2: Key Structural Parameters

Parameter Value Technique
Dihedral Angle (Ph–Pyridine) 15.2° X-ray Diffraction
C≡N Bond Length 1.145 Å DFT Calculation
LogP (Octanol-Water) 2.34 Chromatography

Properties

IUPAC Name

4-(2-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYJJFNBPMZSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile and acetone in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyridine ring . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Nucleophilic Substitution at Cyano Groups

The cyano groups at positions 3 and 5 are susceptible to nucleophilic attack under specific conditions. For example:

  • Amination : Reaction with primary or secondary amines (e.g., diethylamine) in propan-2-ol at 40–60°C replaces cyano groups with amino substituents (Fig. 1A). This is analogous to methodologies used for 2-chloropyridine-3,4-dicarbonitriles .

  • Alcoholysis : In refluxing methanol with catalytic acid, cyano groups can convert to ester functionalities.

Table 1 : Substitution reactions of pyridine-3,4-dicarbonitrile derivatives

SubstrateReagent/ConditionsProductYield (%)Reference
2-Cl-pyridine-3,4-dicarbonitrileDiethylamine, 40°C, 5 h2-(Diethylamino)pyridine-3,4-dicarbonitrile82–96
2-Cl-pyridine-3,4-dicarbonitrileN-Butylamine, DIPEA, 24 h2-(Butylamino)pyridine-3,4-dicarbonitrile53–81

Reduction Reactions

The pyridine ring and cyano groups can undergo selective reduction:

  • Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ reduces cyano groups to amines while preserving the pyridine ring .

  • Dihydropyridine Formation : Partial reduction of the pyridine ring with NaBH₄ or Hantzsch esters generates 1,4-dihydropyridine derivatives, which exhibit redox-active properties .

Key Data :

  • Reduction of analogous dihydropyridines shows hydrogen-donor capacity in conjugate reductions (e.g., organocatalytic reductive amination) .

  • Steric hindrance from the 2-methoxyphenyl group slows reaction kinetics compared to para-substituted analogs .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature limits electrophilic substitution, but methyl groups at positions 2 and 6 direct reactivity:

  • Nitration : Occurs preferentially at position 4 under strongly acidic conditions (HNO₃/H₂SO₄), though yields are low (<20%) due to competing side reactions.

  • Halogenation : Bromine in acetic acid selectively substitutes position 5, forming 5-bromo derivatives .

Hydrolysis and Functional Group Interconversion

  • Cyano to Carboxylic Acid : Acidic hydrolysis (HCl, reflux) converts cyano groups to carboxylic acids, forming 3,5-dicarboxy derivatives.

  • Cyano to Amide : Partial hydrolysis with H₂O₂ in basic media yields amide intermediates .

Mechanistic Insight :
The electron-withdrawing effect of the pyridine ring accelerates hydrolysis rates compared to benzene-based analogs .

Coordination Chemistry

The cyano groups act as ligands for transition metals:

  • Cu(II) Complexes : Form octahedral complexes with two pyridine dicarbonitrile molecules coordinating via cyano N-atoms .

  • Ag(I) Coordination Polymers : Exhibit luminescent properties due to argentophilic interactions .

Solid-State Reactivity

Crystal packing influences reactivity:

  • Photodimerization : UV irradiation induces [2+2] cycloaddition between cyano groups in closely packed crystals, forming dicyano-bridged dimers .

  • Thermal Stability : Decomposition above 250°C releases HCN and CO₂, confirmed by TGA-DSC analysis.

Comparative Reactivity with Structural Analogs

Feature4-(2-Methoxyphenyl) Derivative4-(4-Methoxyphenyl) AnalogReference
Reduction Rate (H₂/Pd)Slower (steric hindrance)Faster
Hydrolysis Yield65–72%80–85%
Melting Point198–202°C185–189°C

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(2-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis. It has been shown to enhance the activity of the p53 tumor suppressor protein, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its effectiveness as an antimicrobial agent makes it a candidate for further development in treating infections caused by resistant strains.

  • Research Findings : In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 1: Cancer Therapeutics

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound in murine models of breast cancer. The results indicated significant tumor regression and enhanced survival rates among treated animals compared to controls. The mechanism was attributed to the compound's ability to activate p53 and induce apoptosis in tumor cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics, highlighting its potential as an alternative treatment for bacterial infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC50 (µM)Comments
Anticancer ActivityMCF-7 (Breast Cancer)< 10Induces apoptosis via p53 activation
Antimicrobial ActivityStaphylococcus aureus< 5Effective against resistant strains
Antimicrobial ActivityEscherichia coli< 5Broad-spectrum activity observed

Mechanism of Action

The mechanism by which 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and cyano groups may play a role in binding to active sites, while the pyridine ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s key differentiating features include:

  • Substituents : The 2-methoxyphenyl group introduces steric bulk and modulates electron density compared to simpler aryl (e.g., 4-chlorophenyl in ) or alkyl substituents.
Table 1: Structural Comparison of Pyridine/Dihydropyridine Dicarbonitrile Derivatives
Compound Name Core Structure Substituents (Position 4) Key Features Applications/Activities
Target Compound Pyridine 2-Methoxyphenyl Aromatic, dual nitriles, methoxy donor Potential antimicrobial, anticancer
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile ( ) Dihydropyridine 4-Fluorophenyl Partially saturated ring, fluorinated Research chemical (unspecified)
2-Amino-4-(4-chlorophenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile ( ) Pyridine 4-Chlorophenyl, sulfanyl Amino and sulfanyl groups Adenosine receptor targeting
Bis(2,6-dimethylpyridine-3,5-dicarbonitrile) derivatives ( ) Pyridine (dimeric) N/A Bridged ether linkages Material science (porous polymers)
Nifedipine analogs (e.g., dimethyl 4-(2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate) ( ) Pyridine 2-Nitrophenyl, esters Ester groups instead of nitriles Calcium channel blockade (pharmacology)

Physicochemical Properties

  • Solubility : The dicarbonitrile groups in the target compound reduce solubility in polar solvents compared to ester-containing analogs (e.g., nifedipine derivatives in ) .
  • Spectral Data :
    • IR : The nitrile stretch (~2200 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are characteristic. Contrast with dihydropyridines, which show N-H bends (~3320 cm⁻¹) ( ).
    • NMR : The 2,6-dimethyl groups resonate at δ ~2.34 ppm (similar to ), while the 2-methoxyphenyl protons appear as multiplet signals in δ 6.8–7.5 ppm .

Biological Activity

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (CAS No. 338966-40-8) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent, antiviral properties, and effects on neurodegenerative diseases.

1. Anticancer Activity

Recent studies have explored the compound's efficacy against different cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)12.5Cell cycle arrest at G2/M phase

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

2. Antiviral Properties

In silico docking studies have indicated that this compound exhibits binding affinity to viral proteins associated with various pathogens. For example, molecular dynamics simulations revealed stable interactions with the active sites of specific viral enzymes.

Virus Target Protein Binding Energy (kcal/mol)
Influenza VirusNeuraminidase-10.5
HIVReverse Transcriptase-9.8

These results highlight the potential of the compound as a scaffold for antiviral drug development.

3. Neuroprotective Effects

Research into neurodegenerative diseases has shown that this compound can inhibit neuroinflammation and protect neuronal cells from oxidative stress. In vitro studies using neuronal cell cultures demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines.

Assay Type Result Concentration (µM)
Cytokine ReleaseDecreased IL-6 levels20
Cell ViabilityIncreased viability10

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Breast Cancer Cells : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Neuroprotection in Animal Models : In vivo studies involving murine models of Alzheimer’s disease showed that administration of the compound significantly improved cognitive function and reduced amyloid plaque accumulation.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile, and how do reaction conditions influence yield?

A pseudo-four-component reaction involving aldehydes, malononitrile, and thiols under catalyst-oxidant systems (e.g., Diethylamine Dess–Martin periodinane) is a validated approach for analogous pyridine-3,5-dicarbonitriles. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or acetonitrile) enhance reactivity .
  • Reaction time : Typically 2–10 hours, with shorter times for electron-withdrawing substituents (e.g., 4-chlorophenyl: 1.5 hours, 94% yield) .
  • Temperature : Ambient to 80°C, depending on substituent steric effects .

Q. How is the structural characterization of this compound performed, and what crystallographic data are critical?

X-ray crystallography is the gold standard for confirming molecular geometry. For related dihydropyridine derivatives:

  • Bond angles : Pyridine ring distortion (e.g., C–N–C angles ~123°) due to substituent effects .
  • Torsional parameters : Methoxyphenyl groups exhibit dihedral angles of 5–15° relative to the pyridine plane .
  • Hydrogen bonding : Nitrile groups participate in weak C–H···N interactions, influencing crystal packing .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the 2-methoxyphenyl substitution?

Regioselectivity arises from electronic and steric factors:

  • Electron-donating methoxy groups direct electrophilic substitution to the para position via resonance stabilization .
  • Steric hindrance : Bulkier substituents (e.g., dichlorophenyl) favor axial positions in dihydropyridine derivatives, reducing ring planarity .
  • Computational studies (DFT) can model transition states to predict substitution patterns .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Discrepancies often stem from:

  • Impurity profiles : Side reactions with malononitrile derivatives generate intermediates like 1,4-dihydropyridines, detectable via HPLC-MS .
  • Catalyst variability : Dess–Martin periodinane efficiency depends on moisture content; anhydrous conditions improve reproducibility .
  • Crystallization artifacts : Polymorphic forms (e.g., monoclinic vs. triclinic) may alter reported melting points .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinity?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV for nitrile-rich pyridines) .
  • Molecular docking : Simulate interactions with biological targets (e.g., calcium channels) using AutoDock Vina, leveraging crystallographic data for force field accuracy .

Q. How do solvent effects modulate the compound’s photophysical behavior?

  • Solvatochromism : Nitrile and methoxy groups exhibit redshifted UV-Vis spectra in polar solvents due to enhanced charge transfer .
  • Fluorescence quenching : Protic solvents (e.g., methanol) reduce quantum yield via hydrogen bonding with nitrile moieties .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize oxidation of dihydropyridine intermediates .
  • Characterization : Combine XRD with solid-state NMR to resolve dynamic disorder in crystal lattices .
  • Data validation : Cross-reference spectroscopic data (e.g., IR ν(C≡N) ~2220 cm⁻¹) with computational simulations to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.